molecular formula C9H13NS2 B5788362 4-(thiophen-3-ylmethyl)thiomorpholine

4-(thiophen-3-ylmethyl)thiomorpholine

Cat. No.: B5788362
M. Wt: 199.3 g/mol
InChI Key: WCWGZYVEHFZQHX-UHFFFAOYSA-N
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Description

4-(Thiophen-3-ylmethyl)thiomorpholine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is characterized by a thiomorpholine ring substituted with a thiophen-3-ylmethyl group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-3-ylmethyl)thiomorpholine can be achieved through several methods. One common approach involves the reaction of thiomorpholine with thiophen-3-ylmethyl halides under basic conditions. For example, thiomorpholine can be reacted with thiophen-3-ylmethyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-ylmethyl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiomorpholine derivatives with reduced thiophene rings using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiomorpholine derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

4-(Thiophen-3-ylmethyl)thiomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(thiophen-3-ylmethyl)thiomorpholine involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiomorpholine ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the thiophen-3-ylmethyl group can interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: A simpler analog without the thiophen-3-ylmethyl group.

    Morpholine: Contains an oxygen atom instead of sulfur in the ring.

    Piperazine: Contains two nitrogen atoms in the ring.

Uniqueness

4-(Thiophen-3-ylmethyl)thiomorpholine is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, along with the thiophen-3-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(thiophen-3-ylmethyl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS2/c1-4-12-8-9(1)7-10-2-5-11-6-3-10/h1,4,8H,2-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWGZYVEHFZQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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